molecular formula C7H7BrN2O2 B582019 (3-Amino-5-bromopyridin-2-yl)acetic acid CAS No. 886373-11-1

(3-Amino-5-bromopyridin-2-yl)acetic acid

Cat. No. B582019
M. Wt: 231.049
InChI Key: RLXAYGGCRBEJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Amino-5-bromopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various applications, including pharmaceutical testing .


Synthesis Analysis

The synthesis of substituted pyridines, such as “(3-Amino-5-bromopyridin-2-yl)acetic acid”, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “(3-Amino-5-bromopyridin-2-yl)acetic acid” has been studied using various methods. For example, crystallographic studies have been conducted on similar compounds to understand their molecular structures and intermolecular interactions.

Scientific Research Applications

Applications in Drug Research and Development

Amino acid derivatives like (3-Amino-5-bromopyridin-2-yl)acetic acid often play a critical role in drug research and development due to their potential biological activity and their role as building blocks in the synthesis of pharmaceuticals. Highly branched polymers based on poly(amino acids) have been explored for their applications in biomedical fields, particularly as delivery vehicles for genes and drugs, owing to their biocompatibility, biodegradability, and metabolizability (Thompson & Scholz, 2021). Such research underscores the utility of amino acid derivatives in creating more effective and targeted therapeutic agents.

Synthesis and Transformations in Organic Chemistry

The synthesis and transformation of functionalized β-amino acid derivatives are vital in organic chemistry, with metathesis reactions being a key method for accessing various molecular entities. This process is crucial for the creation of cyclic β-amino acids, which have significant implications in drug research (Kiss et al., 2018). The versatility and efficiency of these methods highlight the importance of amino acid derivatives in advancing organic synthesis techniques, potentially applicable to compounds like (3-Amino-5-bromopyridin-2-yl)acetic acid.

Advanced Oxidation Processes

The study and application of advanced oxidation processes (AOPs) for the degradation of specific compounds, including amino acid derivatives, is an area of environmental chemistry with direct implications for water treatment and pollution control. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen under AOPs have been extensively studied, providing a model for understanding how similar processes might be applied to other compounds, including amino acid derivatives (Qutob et al., 2022). This research suggests potential environmental applications for managing the impact of such compounds.

Antimicrobial and Biomedical Applications

Lactic acid bacteria (LAB) and their antimicrobial compounds have been studied for their applications in food preservation and safety. These compounds, including organic acids and peptides, demonstrate the broad potential of naturally occurring substances in controlling microbial growth. The role of LAB in improving food safety by inhibiting spoilage and pathogens indicates the broader relevance of research into antimicrobial compounds derived from or related to amino acids (Reis et al., 2012).

properties

IUPAC Name

2-(3-amino-5-bromopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXAYGGCRBEJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718853
Record name (3-Amino-5-bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-bromopyridin-2-yl)acetic acid

CAS RN

886373-11-1
Record name (3-Amino-5-bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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